4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid
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Overview
Description
4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid is an organic compound with the molecular formula C16H16O5 It is a derivative of benzoic acid, featuring a benzyloxyethoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyethanol Intermediate: This step involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide to form benzyloxyethanol.
Etherification: The benzyloxyethanol is then reacted with 3-methoxybenzoic acid in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to form the desired ether linkage.
Hydrolysis: The final step involves the hydrolysis of the ester to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol derivatives.
Substitution: Substitution reactions can lead to various substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The benzyloxy and methoxy groups can interact with the active sites of enzymes or receptors, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Benzyloxy)ethoxy)benzoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
3-Methoxybenzoic acid: Lacks the benzyloxyethoxy group, reducing its potential for forming complex structures.
4-Benzyloxybenzoic acid: Lacks the ethoxy linkage, affecting its solubility and reactivity.
Uniqueness
4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid is unique due to the presence of both the benzyloxyethoxy and methoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility, reactivity, and potential for forming complex structures, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-4-(2-phenylmethoxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-16-11-14(17(18)19)7-8-15(16)22-10-9-21-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXMZFQZBQWRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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